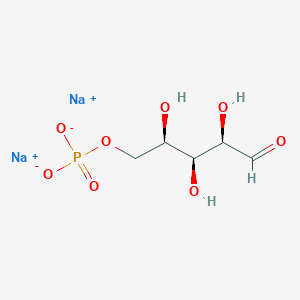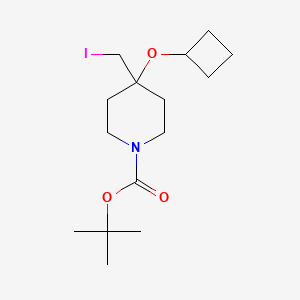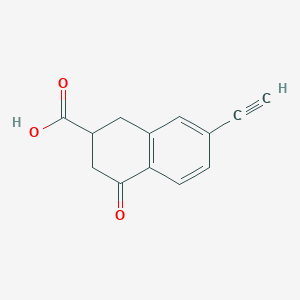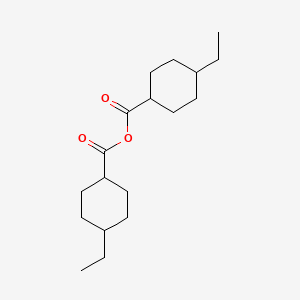
Sodium (2R,3S,4R)-2,3,4-trihydroxy-5-oxopentyl phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium (2R,3S,4R)-2,3,4-trihydroxy-5-oxopentyl phosphate is a chemical compound with a complex structure that includes multiple hydroxyl groups and a phosphate group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Sodium (2R,3S,4R)-2,3,4-trihydroxy-5-oxopentyl phosphate typically involves the phosphorylation of a suitable precursor molecule. One common method involves the reaction of a pentose sugar derivative with a phosphorylating agent under controlled conditions. The reaction is usually carried out in an aqueous medium, and the pH is carefully monitored to ensure optimal yield.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as enzymatic phosphorylation or chemical synthesis using high-throughput reactors. The choice of method depends on the desired purity and application of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Sodium (2R,3S,4R)-2,3,4-trihydroxy-5-oxopentyl phosphate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The phosphate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
Sodium (2R,3S,4R)-2,3,4-trihydroxy-5-oxopentyl phosphate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a substrate in enzymatic reactions and is involved in metabolic pathways.
Medicine: The compound is studied for its potential therapeutic effects and as a diagnostic tool.
Industry: It is used in the production of pharmaceuticals and as an additive in various industrial processes.
Wirkmechanismus
The mechanism of action of Sodium (2R,3S,4R)-2,3,4-trihydroxy-5-oxopentyl phosphate involves its interaction with specific molecular targets. The phosphate group allows it to participate in phosphorylation reactions, which are crucial in many biological processes. The compound can act as a substrate for enzymes, influencing various metabolic pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Sodium (2R,3S,4R,5R)-3,4,5-trihydroxy-1-oxo-6-(phosphonooxy)-2-hexanolate
- Sodium (2R,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxtetrahydrofuran-2-yl methyl hydrogen phosphate
Uniqueness
Sodium (2R,3S,4R)-2,3,4-trihydroxy-5-oxopentyl phosphate is unique due to its specific arrangement of hydroxyl and phosphate groups, which confer distinct chemical properties and reactivity. This makes it particularly valuable in specialized applications where these properties are advantageous.
Eigenschaften
Molekularformel |
C5H9Na2O8P |
|---|---|
Molekulargewicht |
274.07 g/mol |
IUPAC-Name |
disodium;[(2R,3S,4R)-2,3,4-trihydroxy-5-oxopentyl] phosphate |
InChI |
InChI=1S/C5H11O8P.2Na/c6-1-3(7)5(9)4(8)2-13-14(10,11)12;;/h1,3-5,7-9H,2H2,(H2,10,11,12);;/q;2*+1/p-2/t3-,4+,5+;;/m0../s1 |
InChI-Schlüssel |
MSUSOPCULOEKKB-GBQQWJQBSA-L |
Isomerische SMILES |
C([C@H]([C@@H]([C@H](C=O)O)O)O)OP(=O)([O-])[O-].[Na+].[Na+] |
Kanonische SMILES |
C(C(C(C(C=O)O)O)O)OP(=O)([O-])[O-].[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethoxymethyl)oxolan-2-yl]-2,4-dioxopyrimidine-5-carboxylic acid](/img/structure/B12851729.png)


![4-[3-[3-Carboxy-5-hydroxy-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-YL]allylidene]-4,5-dihydro-5-oxo-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylic acid](/img/structure/B12851744.png)

![(Z)-but-2-enedioic acid;4-(3-chloro-8-fluoro-2,10a-dihydro-1H-benzo[c][1,5]benzoxathiepin-1-yl)-1-methylpiperidine](/img/structure/B12851752.png)



